molecular formula C19H19FN2O3 B2494537 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034258-77-8

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2494537
CAS No.: 2034258-77-8
M. Wt: 342.37
InChI Key: LUMVIZHYOTYYTQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a novel synthetic compound of significant interest in preclinical neuropharmacology research, primarily investigated for its potential serotonergic activity. Its molecular design suggests it may function as a high-affinity and selective agonist or modulator for specific serotonin receptor subtypes , particularly those implicated in mood, cognition, and perception. Researchers are utilizing this compound as a chemical probe to elucidate the complex signaling pathways and downstream effects of serotonin receptor activation in the central nervous system. Its core research value lies in its application for studying the pathophysiology of neuropsychiatric disorders and for the in vitro and in vivo characterization of novel therapeutic targets. The presence of the 1-methylindole moiety is a critical structural feature often associated with interaction at serotonergic sites, making this acetamide derivative a valuable tool for advancing molecular psychiatry and medicinal chemistry programs focused on GPCR-targeted drug discovery .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)11-21-19(24)12-25-18-5-3-2-4-15(18)20/h2-10,17,23H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVIZHYOTYYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

The compound has a molecular formula of C19H19FN2O3 and a molecular weight of 342.37 g/mol. Its synthesis typically involves several steps:

  • Formation of the Fluorophenoxy Intermediate : Nucleophilic substitution of a fluorobenzene derivative with a suitable phenol.
  • Preparation of the Indole Derivative : Synthesized through methods like Fischer indole synthesis.
  • Coupling Reaction : The fluorophenoxy intermediate is coupled with the indole derivative using coupling agents like EDCI.
  • Formation of Hydroxyethylacetamide : Final modifications lead to the target compound.

The purity of commercially available samples is generally around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways, leading to anti-inflammatory and anticancer effects. Detailed studies are ongoing to elucidate these mechanisms further.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Macrophage Activation : A study demonstrated that analogs of this compound reduced TNF-α secretion in LPS-stimulated peritoneal macrophages, indicating its potential for treating inflammatory diseases like Crohn's disease .
  • Anticancer Activity in Gastric Cancer Models : In vivo experiments showed that related compounds inhibited gastric cancer cell aggregation and growth in mouse models, suggesting similar potential for this compound .

Comparative Analysis

This compound can be compared with similar derivatives to understand its unique properties:

Compound NameStructureUnique Features
2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamideChlorophenoxyChlorine substituent alters reactivity
2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamideBromophenoxyBromine may enhance lipophilicity
2-(2-methylphenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamideMethylphenoxyMethyl group affects binding affinity

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities with analogs:

Compound Name Key Substituents/Features Biological Target/Activity Metabolic Stability Insights Reference IDs
Target Compound 2-Fluorophenoxy, 1-methylindol-5-yl, hydroxyethyl Potential COX-2 inhibition, receptor binding (MT/COX) Fluorine may block oxidation sites
N-{2-[(2-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (9f) Fluorophenylmethyl, isoindole-dione, hydroxypentyloxy phenyl Not specified Hydroxypentyl may increase solubility
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Chlorobenzoyl-indole, fluorophenylsulfonyl COX-2 inhibition (analogous to indomethacin derivatives) Sulfonyl group alters metabolism
N-[2-(5-Fluoro-2-Phenyl-1H-Indol-3-Yl)Ethyl]Acetamide 5-Fluoroindole, phenyl, ethylacetamide Anticancer screening (inactive in cited study) Fluorine at indole 5-position
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) Hydroxymethylphenyl, methoxyphenyl, ethylamine MT1/MT2 receptor modulation Hydroxymethyl enhances solubility
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1) Chlorobenzoyl-indole, phenethyl Selective COX-2 inhibition, anti-inflammatory Phenethyl prone to oxidation (improved via fluorination)

Pharmacological Activity

  • COX-2 Inhibition: The target compound shares structural motifs with indomethacin-derived amides (e.g., ’s Compound 1), which are potent COX-2 inhibitors.
  • Receptor Binding : Compounds with hydroxyethylamine linkers (e.g., ’s 14 and 15) show affinity for MT1/MT2 receptors. The target’s hydroxyethyl group could facilitate similar interactions .

Metabolic Stability

  • Fluorination at aromatic positions (e.g., 2-fluorophenoxy in the target vs. 4-fluorophenylsulfonyl in Compound 37) is a common strategy to block cytochrome P450-mediated oxidation. highlights how fluorophenyl groups shift metabolism toward non-critical pathways, improving half-life .
  • Hydroxyl groups (e.g., in the target and ’s 14) enhance solubility but may introduce new metabolic sites unless strategically placed .

Research Findings and Implications

  • Therapeutic Potential: The structural hybrid of fluorinated aromatics and indole positions the target compound for exploration in inflammation, oncology, or neuropharmacology (e.g., melatonin analogs) .
  • Metabolic Optimization: Fluorine’s role in reducing oxidative degradation is well-documented in , suggesting the target compound may exhibit favorable pharmacokinetics compared to non-fluorinated analogs .
  • Limitations : While indole derivatives often show promise, substituent positioning is critical. For example, 5-nitroindole derivatives () lacked cytotoxicity, emphasizing the need for precise functionalization .

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